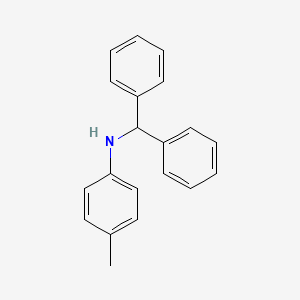

N-benzhydryl-4-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzhydryl-4-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N/c1-16-12-14-19(15-13-16)21-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,20-21H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUQQOMGPXVHHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Benzhydryl 4 Methylaniline

Direct Synthesis Routes and Reaction Conditions

Direct synthesis focuses on combining precursors that closely resemble the final product's core structures. These methods are often favored for their efficiency and fewer reaction steps.

A prevalent direct method for synthesizing N-benzhydryl-4-methylaniline is the N-alkylation of 4-methylaniline (p-toluidine) with diphenylmethanol (B121723) (a benzhydrol precursor). This reaction typically proceeds via a catalytic "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. tezu.ernet.in In this process, a transition metal catalyst temporarily abstracts hydrogen from the alcohol, oxidizing it in-situ to benzophenone (B1666685). The ketone then undergoes a condensation reaction with 4-methylaniline to form an N-benzhydrylidene-4-methylaniline intermediate. The previously "borrowed" hydrogen is then transferred back by the metal hydride to reduce the imine, yielding the final this compound product with water as the primary byproduct. tezu.ernet.inionike.com

Several catalysts and conditions have been explored for this transformation. A novel cobalt(II) inverse triazolyl-pyridine complex has been demonstrated to be effective. rsc.org In a typical procedure, diphenylmethanol and 4-methylaniline are heated in a solvent like toluene (B28343) in the presence of the cobalt catalyst and a base.

Table 1: Catalytic Condensation of Diphenylmethanol and 4-Methylaniline

| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cobalt(II) complex | KOtBu | Toluene | 110 | 6 | 92 | rsc.org |

| Ni@MOP-Am2 | KOtBu | Toluene | 120 | 18 | High | tezu.ernet.in |

This table is interactive. You can sort and filter the data.

The general reaction pathway involves dehydrogenation, condensation, and subsequent hydrogenation steps. rsc.org This direct approach is highly atom-economical and represents an efficient route to the target compound.

Multi-step syntheses allow for the construction of this compound from more fundamental starting materials. One conceptual sequence begins with the functionalization of a simpler aniline (B41778), p-toluidine (B81030). A related, though more complex, amine, 2,6-bis(benzhydryl)-4-methyl-aniline, is synthesized by reacting p-toluidine directly with diphenylmethanol in a sealed tube. rsc.org

Another multi-step approach could involve the reduction of a corresponding nitroaromatic compound. For instance, a reaction could be designed where 4-methyl-nitrobenzene is first reduced to p-toluidine. This newly formed amine can then be subjected to N-alkylation with a benzhydryl source. ionike.com Tracing a similar reaction with GC-MS revealed the presence of intermediates such as p-toluidine, benzaldehyde, and N-benzylidene-4-methylaniline, confirming the step-wise nature of the transformation from a precursor to the final N-alkylated amine. ionike.com

More elaborate syntheses for highly hindered derivatives, such as those used to create N-heterocyclic carbene (NHC) ligands, also start from p-toluidine and diphenylmethanol as the initial step to create a substituted aniline core, which then undergoes further reactions. beilstein-journals.orgd-nb.info

Optimization Strategies for Yield and Purity in Academic Synthesis

Optimizing the synthesis of this compound is crucial for maximizing product yield and purity while minimizing reaction time and waste. Key parameters that are typically adjusted include the choice and loading of the catalyst, the type and amount of base, reaction temperature, and time.

In the cobalt-catalyzed synthesis, a 92% yield was achieved using specific conditions refined through optimization. rsc.org For similar nickel-catalyzed N-alkylation reactions, studies have systematically varied these parameters. For example, the reaction between benzyl (B1604629) alcohol and aniline was tested at different temperatures. It was found that at lower temperatures (90-100 °C), the reaction predominantly yielded the imine intermediate, whereas increasing the temperature to 110-120 °C was necessary to drive the reaction toward the fully hydrogenated amine product. tezu.ernet.in The choice of base is also critical; the reaction did not proceed in the absence of a base like potassium tert-butoxide (KOtBu). tezu.ernet.in

Table 2: Effect of Temperature on Product Formation in a Model N-Alkylation Reaction

| Temperature (°C) | Predominant Product | Reference |

| 90-100 | Imine Intermediate | tezu.ernet.in |

| 110-120 | N-Alkylated Amine | tezu.ernet.in |

This table is interactive. You can sort and filter the data.

Purification is commonly achieved using silica (B1680970) gel column chromatography with an eluent system such as hexane (B92381) and ethyl acetate (B1210297) to isolate the pure product from the crude reaction mixture. rsc.org

Green Chemistry Approaches and Sustainable Synthesis Considerations

The synthesis of this compound can be viewed through the lens of green chemistry, which seeks to design chemical processes that are environmentally benign. The "borrowing hydrogen" strategy is a prime example of a green synthetic method. tezu.ernet.in This approach is highly atom-efficient, as it avoids the use of stoichiometric oxidizing and reducing agents, producing water as the only significant byproduct. tezu.ernet.in

Further green considerations include:

Catalyst Choice : The use of catalysts based on earth-abundant and less toxic metals like cobalt and nickel is preferred over precious metals such as ruthenium or iridium. tezu.ernet.inionike.comrsc.org

Solvent Selection : While toluene is effective, research into greener alternatives or solvent-free conditions is a key goal. For related reactions, deep eutectic solvents (DES), which are biodegradable and can often be recycled, have been successfully employed. acs.org

Energy Efficiency : Optimizing reactions to proceed at lower temperatures and shorter times reduces energy consumption.

Renewable Feedstocks : The use of alcohols as alkylating agents is considered a green advantage, as many alcohols can be derived from renewable biomass sources like lignocellulose. tezu.ernet.in

These principles guide the development of more sustainable and responsible methods for synthesizing this compound and related compounds. imist.maresearchgate.net

Chemical Transformations and Derivatization of N Benzhydryl 4 Methylaniline

Formation of Schiff Bases and Related Imine Derivatives

The primary amine functionality in N-benzhydryl-4-methylaniline and its derivatives is readily condensed with carbonyl compounds to form imines, commonly known as Schiff bases. ekb.eg These reactions are fundamental in the synthesis of ligands for coordination chemistry and have been explored with a variety of aldehydes and diketones. ekb.egresearchgate.net

The sterically encumbered 2,6-dibenzhydryl-4-methylaniline (B1474207) demonstrates notable reactivity with both mono- and dicarbonyl compounds. ias.ac.in For instance, its reaction with acetylacetone (B45752) in refluxing ethanol (B145695) yields a mono-Schiff base. ias.ac.in The condensation is typically facilitated by acid or base catalysis or by heat. chemsociety.org.ng Similarly, reactions with aromatic aldehydes such as 2-hydroxybenzaldehyde and 2-pyridinecarboxaldehyde (B72084) proceed to form the corresponding Schiff base ligands. researchgate.net The general synthesis of Schiff bases involves the reaction of a primary amine with an aldehyde or ketone, leading to the formation of an azomethine or imine group (-C=N-). ekb.eg

The reaction of 2,6-dibenzhydryl-4-methylaniline with acenaphthylene-1,2-dione in dichloromethane, catalyzed by p-toluenesulfonic acid, results in the formation of an imine-ketone, 2-(2,6-dibenzhydryl-4-methylphenylimino)acenaphthylenone. semanticscholar.org

Depending on the stoichiometry and the nature of the carbonyl compound, both mono- and bis-Schiff bases of this compound derivatives can be synthesized. ias.ac.innih.gov The reaction of 2,6-dibenzhydryl-4-methylaniline with one equivalent of acetylacetone affords a mono-Schiff base. ias.ac.in

Bis-Schiff bases are formed when the aniline (B41778) derivative reacts with dicarbonyl compounds or tri-aldehydes. For example, reacting 2,6-dibenzhydryl-4-methylaniline with half an equivalent of 2-hydroxy-5-methylisophthalaldehyde (B1214215) results in a bis-Schiff base. ias.ac.in A tris-Schiff base can also be synthesized by reacting the same aniline with one-third of an equivalent of 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde. ias.ac.in These reactions are typically carried out in refluxing ethanol. ias.ac.in

Interactive Table: Synthesis of Schiff Bases from 2,6-Dibenzhydryl-4-methylaniline

| Carbonyl Reactant | Molar Ratio (Aniline:Carbonyl) | Product Type | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Acetylacetone | 1:1 | Mono-Schiff base | Ethanol, reflux | 88% | ias.ac.in |

| 2-Hydroxy-5-methylisophthalaldehyde | 2:1 | Bis-Schiff base | Ethanol, reflux, 72h | 82% | ias.ac.in |

| 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde | 3:1 | Tris-Schiff base | Ethanol, reflux | 85% | ias.ac.in |

| 2-Hydroxybenzaldehyde | 1:1 | Mono-Schiff base | Toluene (B28343), reflux | - | researchgate.net |

Synthesis of N-Heterocyclic Carbene (NHC) Precursors

The bulky nature of this compound derivatives makes them ideal precursors for the synthesis of sterically demanding N-heterocyclic carbene (NHC) ligands. beilstein-journals.orgscispace.com These ligands are crucial in stabilizing reactive transition metal centers and have found widespread use in catalysis. scispace.comscripps.edu

A notable example is the synthesis of 1,3-bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazolium chloride, a precursor to a highly hindered NHC. beilstein-journals.org The synthesis commences with the reaction of 2,6-bis(diphenylmethyl)-4-methylaniline with aqueous glyoxal (B1671930) to form the corresponding ethylenediimine. beilstein-journals.org This step can be challenging, with some procedures reporting difficulties in obtaining the pure diimine. beilstein-journals.orgscispace.com One approach involves using formic acid as a catalyst and a mixture of methyl tert-butyl ether and ethanol as the solvent. scispace.com

The subsequent and critical step is the cyclization of the diimine to form the imidazolium (B1220033) ring. beilstein-journals.org This has been ingeniously achieved by utilizing the Lewis acidity of zinc chloride to activate paraformaldehyde. beilstein-journals.org The zinc chloride is also thought to hold the intermediate diimine in the necessary s-cis conformation to facilitate the ring closure. beilstein-journals.org The addition of concentrated hydrochloric acid provides the chloride counterion, affording the final imidazolium salt in moderate yields. beilstein-journals.org

Electrophilic Aromatic Substitution Reactions of the Aryl Moiety

The aryl rings of this compound are susceptible to electrophilic aromatic substitution, a common class of reactions for aromatic compounds. libretexts.orgdalalinstitute.com The amino group is a strongly activating, ortho- and para-directing substituent. libretexts.org

A primary aromatic amine can be converted into a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the aromatic ring. masterorganicchemistry.comlkouniv.ac.in The process, known as diazotization, involves treating the amine with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. lkouniv.ac.in

In the case of the bulky 2,6-dibenzhydryl-4-methylaniline, diazotization is successfully carried out using a mixture of sulfuric acid and sodium nitrite. ias.ac.in The resulting diazonium salt can then undergo a Sandmeyer-type reaction. For instance, treatment with potassium iodide leads to the substitution of the diazonium group with iodine, affording 1-iodo-2,6-dibenzhydryl-4-methylbenzene in good yield. ias.ac.in This reaction provides a pathway to halogenated derivatives that might be difficult to obtain through direct halogenation due to the high reactivity of the amino-substituted ring. libretexts.org

Interactive Table: Diazotization and Halogenation of 2,6-Dibenzhydryl-4-methylaniline

| Reagents | Intermediate | Subsequent Reagent | Final Product | Yield | Reference |

|---|

Acid-Base Adducts and Salt Formation

The nitrogen atom in this compound possesses a lone pair of electrons, allowing it to act as a Brønsted-Lowry base and react with acids to form salts or acid-base adducts. ias.ac.inmdpi.com

The reaction of 2,6-dibenzhydryl-4-methylaniline with strong acids has been shown to produce stable crystalline salts. ias.ac.in For example, treatment with triflic acid in tetrahydrofuran (B95107) at room temperature yields (2,6-dibenzhydryl-4-methylphenyl)ammonium triflate. ias.ac.in Similarly, reactions with hydrobromic acid (HBr) and hydrochloric acid (HCl) afford the corresponding co-crystals, I·HBr and I·HCl, respectively, where 'I' represents the parent aniline. ias.ac.in These products have been isolated in good yields and characterized spectroscopically and through single-crystal X-ray diffraction. ias.ac.in

Interactive Table: Salt Formation from 2,6-Dibenzhydryl-4-methylaniline

| Acid Reactant | Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| Triflic acid (CF₃SO₃H) | THF | (2,6-Dibenzhydryl-4-methylphenyl)ammonium triflate | - | ias.ac.in |

| Hydrobromic acid (HBr) | - | 2,6-Dibenzhydryl-4-methylaniline hydrobromide | - | ias.ac.in |

Intramolecular Reactivity: C-H Activation and Cyclization Pathways

The intramolecular reactivity of this compound, particularly through C-H activation and subsequent cyclization, represents a significant pathway for the synthesis of complex nitrogen-containing heterocyclic scaffolds. These reactions are typically mediated by transition metal catalysts and offer an efficient strategy for constructing polycyclic frameworks, such as those found in acridines and phenanthridines. The core of this reactivity lies in the activation of otherwise inert C-H bonds on the aryl rings of the N-benzhydryl or the 4-methylphenyl moiety, followed by the formation of a new carbon-carbon bond.

Research into the C-H functionalization of diarylmethylamines, a class of compounds to which this compound belongs, has highlighted the potential for such intramolecular transformations. nih.govresearchgate.net These reactions often employ transition metal catalysts, with palladium being a prominent choice for mediating C-H activation. nih.govnih.gov The general strategy involves the coordination of the nitrogen atom of the amine to the metal center, which then directs the activation of a nearby C-H bond, typically at the ortho position of one of the aryl rings.

The process of intramolecular C-H activation in substrates like this compound can be envisioned to proceed through several mechanistic pathways, largely dependent on the catalytic system employed. A common pathway involves the formation of a palladacycle intermediate. beilstein-journals.org In this mechanism, the palladium catalyst, often in a Pd(II) state, coordinates to the nitrogen atom and subsequently undergoes a concerted metalation-deprotonation (CMD) step to form a five-membered palladacycle. snnu.edu.cn This intermediate is a key species that can then undergo further reactions to forge the new C-C bond necessary for cyclization.

While direct experimental studies on the intramolecular cyclization of this compound are not extensively documented in the reviewed literature, the well-established reactivity of analogous diarylmethylamines allows for the postulation of potential cyclization pathways. The most probable cyclization products would be derivatives of acridine (B1665455) or phenanthridine, formed through the intramolecular coupling of the benzhydryl and the 4-methylphenyl rings.

Photocatalysis has also emerged as a powerful tool for promoting radical cyclizations, which could be applicable to this compound. beilstein-journals.orgresearchgate.net In such a scenario, a photocatalyst, upon irradiation with visible light, could initiate a radical cascade leading to the formation of the cyclized product. nih.govrsc.org

The following table summarizes a hypothetical, yet plausible, set of reaction conditions for the intramolecular cyclization of this compound based on established methodologies for related compounds.

| Catalyst System | Oxidant | Solvent | Temperature (°C) | Potential Product |

| Pd(OAc)₂ / P(t-Bu)₃ | Ag₂CO₃ | Toluene | 110 | 9-phenyl-4-methylacridine |

| [RhCp*Cl₂]₂ / AgSbF₆ | Cu(OAc)₂ | DCE | 80 | 6-phenyl-2-methylphenanthridine |

| fac-Ir(ppy)₃ (photocatalyst) | Air (O₂) | Acetonitrile | Room Temp | 9-phenyl-4-methylacridine |

This table is illustrative and based on analogous reactions reported in the literature for similar substrates.

The development of these intramolecular C-H activation and cyclization reactions is a testament to the advancements in synthetic organic chemistry, providing novel and efficient routes to valuable heterocyclic compounds from readily available starting materials like this compound. nih.govresearchgate.net

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a central method for studying the electronic properties of molecules like N-benzhydryl-4-methylaniline. researchgate.netresearchgate.net By calculating the electron density, DFT can accurately predict various molecular attributes, offering a detailed picture of its chemical nature. uomustansiriyah.edu.iq These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-31G(d,p), to achieve a balance between accuracy and computational cost. researchgate.netniscpr.res.in

The first step in a DFT study is typically the optimization of the molecule's geometry to find its lowest energy structure. youtube.com For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles. The structure is characterized by a central nitrogen atom bonded to a p-tolyl group and a benzhydryl group, which consists of a methane (B114726) carbon substituted with two phenyl rings.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Atom Pair/Triplet | Predicted Value (DFT) |

| Bond Length | C(sp³)-N | ~1.47 Å |

| N-C(aryl) | ~1.43 Å | |

| C(sp³)-H | ~1.10 Å | |

| C(aryl)-C(aryl) | ~1.40 Å | |

| Bond Angle | C(sp³)-N-C(aryl) | ~118° |

| H-C(sp³)-N | ~109.5° | |

| N-C(aryl)-C(aryl) | ~120° |

Note: These are typical values derived from DFT studies on analogous compounds and general principles of organic chemistry. tezu.ernet.inupertis.ac.id Actual values would require a specific calculation for this molecule.

Mulliken population analysis is a method used to calculate the partial atomic charges on each atom in a molecule from the DFT-derived wavefunction. niscpr.res.inyoutube.comuni-muenchen.de This analysis for this compound reveals the distribution of electron density. It is expected that the nitrogen atom will possess a negative partial charge due to its high electronegativity, making it a nucleophilic center. niscpr.res.inacs.org Conversely, the hydrogen atoms, particularly the one attached to the nitrogen, and the benzhydryl methine hydrogen, would carry positive charges.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.netnih.gov The MEP is crucial for identifying sites for electrophilic and nucleophilic attack. longdom.org

Red Regions : Indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. For this compound, this region is expected to be concentrated around the nitrogen atom's lone pair. nih.gov

Blue Regions : Represent areas of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. These are typically found around the hydrogen atoms. nih.gov

Green Regions : Denote areas of neutral potential. nih.gov

The MEP map visually confirms the electronic landscape, highlighting the nitrogen as a primary site for interaction with electrophiles and acids. longdom.org

Table 2: Expected Mulliken Atomic Charges for Key Atoms in this compound

| Atom | Expected Charge (a.u.) | Implication |

| Nitrogen (N) | Negative | Nucleophilic center |

| Benzhydryl Methine Carbon (CH) | Slightly Positive | - |

| Benzhydryl Methine Hydrogen (CH) | Positive | Potential for H-bonding |

| Amine Hydrogen (NH) | Positive | Acidic proton, electrophilic site |

| Aromatic Carbons | Varied (slightly negative/positive) | Influenced by substitution |

Reaction Mechanism Elucidation through Transition State Analysis

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the entire reaction pathway from reactants to products. cdnsciencepub.com This involves locating and characterizing the transition states (TS), which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, which governs the reaction rate. tezu.ernet.in

For the synthesis or transformation of this compound, several mechanisms can be explored computationally:

N-Alkylation : The formation of the C-N bond via N-alkylation is a fundamental reaction in organic synthesis. tezu.ernet.in A "borrowing hydrogen" or "hydrogen auto-transfer" strategy, where an alcohol is temporarily oxidized to an aldehyde that then reacts with the amine, can be modeled. tezu.ernet.in DFT calculations can identify the transition states for the dehydrogenation, imine formation, and hydrogenation steps, providing their respective energy barriers. tezu.ernet.in

Intramolecular C-H Activation : In related bulky systems, such as 2,6-dibenzhydryl-4-methylphenyl derivatives, intramolecular C(sp³)-H activation has been observed. goettingen-research-online.de This involves the activation of the methine hydrogen on the benzhydryl group. DFT can be used to compute the energy profile for such a reaction, comparing it with alternative pathways like a 1,2-hydrogen shift to determine the most favorable mechanism. goettingen-research-online.de The transition state for such a process would show the simultaneous breaking of the C-H bond and the formation of a new bond. tezu.ernet.in

The validity of a calculated transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. tezu.ernet.in

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of DFT is the prediction of spectroscopic data, which can then be compared with experimental results to confirm the structure of a synthesized compound. researchgate.netresearchgate.net

Vibrational Spectroscopy (FT-IR) : DFT calculations can predict the vibrational frequencies of the molecule. researchgate.net These theoretical frequencies often have a systematic error, which can be corrected using a scaling factor. The calculated spectrum, including the intensity of each vibrational mode, can be compared with the experimental FT-IR spectrum. This allows for a detailed assignment of the observed absorption bands to specific molecular vibrations, such as N-H stretching, C-N stretching, and aromatic C-H bending. researchgate.netniscpr.res.in

Nuclear Magnetic Resonance (NMR) Spectroscopy : Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. researchgate.netresearchgate.net The calculated chemical shifts are typically referenced against a standard (e.g., Tetramethylsilane, TMS) and can be directly compared to experimental NMR data. researchgate.net This comparison is invaluable for structural elucidation and for understanding how the electronic environment, influenced by substituents, affects the chemical shifts of different nuclei. researchgate.net

This correlation between theoretical and experimental spectra provides powerful evidence for the correct identification and structural characterization of this compound. niscpr.res.in

Table 3: Hypothetical Comparison of Experimental and DFT-Predicted Spectroscopic Data

| Spectroscopic Data | Experimental Value | DFT Predicted Value | Assignment |

| FT-IR (cm⁻¹) | ~3400 | ~3410 (scaled) | N-H Stretch |

| ~3050 | ~3060 (scaled) | Aromatic C-H Stretch | |

| ~1310 | ~1315 (scaled) | C-N Stretch | |

| ¹³C NMR (ppm) | ~65 | ~64.5 | Benzhydryl Methine (CH) |

| ~145 | ~144.8 | C-N (Aryl) | |

| ~129 | ~128.7 | Aromatic CH |

Note: These are representative values. Actual experimental and computational results would be specific to this compound.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. acs.orgnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. escholarship.org

For this compound, MD simulations can provide insights into:

Conformational Dynamics : MD can explore the accessible conformational space at a given temperature, showing how the molecule transitions between different low-energy shapes and how the bulky phenyl groups move relative to each other. acs.org

Solvent Interactions : By simulating the molecule in a solvent box (e.g., water or an organic solvent), MD can detail the specific intermolecular interactions, such as hydrogen bonding between the solvent and the amine group.

Binding Interactions : If this compound is studied as a ligand for a biological target like a protein or enzyme, MD simulations can be used to analyze the stability of its binding pose within the active site. nih.gov This can reveal key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for its biological activity. units.it Such simulations have been performed on structurally related atypical dopamine (B1211576) transporter (DAT) inhibitors to understand their unique binding conformations. nih.gov

These simulations bridge the gap between static quantum chemical pictures and the dynamic reality of molecular systems in solution or biological environments.

Applications As a Ligand and Precursor in Catalysis

Role of Steric Bulk in Tuning Catalytic Performance

The incorporation of sterically demanding ligands is a well-established strategy for modulating the physical and chemical properties of metal complexes. d-nb.info The bulky benzhydryl (CHPh₂) groups on the aniline (B41778) framework are central to this approach, providing a congested environment around the metal center. This steric shielding is critical for tailoring the activity and selectivity of catalysts. d-nb.info

In the context of late-transition metal catalysts, such as those used in olefin polymerization, bulky ortho-aryl substituents on α-diimine ligands are known to hinder chain transfer processes by sterically blocking monomer access to the metal's axial positions. mdpi.comrsc.org This retardation of chain transfer is essential for achieving high polymerization activity and producing high molecular weight polymers. mdpi.com The strategic placement of these large groups, like the dibenzhydryl fragments derived from 2,6-dibenzhydryl-4-methylaniline (B1474207), can destabilize the catalyst's ground state, which in turn leads to higher catalytic activities. mdpi.com Furthermore, this steric encumbrance significantly enhances the thermal stability of the catalytic systems, a critical factor for industrial applications. core.ac.ukbeilstein-journals.org The N-aryl groups, featuring bulky ortho-dibenzhydryl substituents, are often tilted nearly perpendicular to the coordination plane of the metal, effectively protecting the axial sites and suppressing catalyst deactivation pathways. beilstein-journals.org

Transition Metal Complexes with N-benzhydryl-4-methylaniline Derived Ligands

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are fundamental for the synthesis of biaryls, which are common structures in pharmaceuticals and advanced materials. core.ac.uk The efficacy of these reactions often relies on the ligand coordinated to the palladium center. While a broad range of phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands are commonly employed, nih.gov iminopyridine ligands bearing bulky substituents have also proven effective.

For instance, palladium(II) complexes supported by iminopyridine ligands derived from benzhydrylamine (containing the CHPh₂ group) have been synthesized and utilized as catalysts in Suzuki-Miyaura reactions. mdpi.com These air- and moisture-stable complexes can effectively catalyze the coupling of various aryl halides—including iodides, bromides, and chlorides—with arylboronic acids. mdpi.com The bulky nature of the benzhydryl group on the ligand is thought to contribute to the stability and catalytic efficiency of the palladium complex. In optimized conditions, using isopropanol (B130326) as a solvent and potassium carbonate as a base, these catalysts have demonstrated good to excellent yields for a range of substrates. mdpi.com

Table 1: Suzuki-Miyaura Coupling using a Benzhydryl-Substituted Iminopyridine Palladium Catalyst Catalyst: [k³-(PyCH=N(CH(Ph₂)(C₆H₄))PdCl)], Conditions: 0.5 mol% catalyst, K₂CO₃ (2 mmol), i-PrOH, 50 °C, 1 hr.

| Aryl Halide Substrate | Coupled Product | Yield (%) |

| 4-Iodoanisole | 4-Methoxybiphenyl | 94 |

| 4-Bromoanisole | 4-Methoxybiphenyl | 91 |

| 4-Chloroanisole | 4-Methoxybiphenyl | 85 |

| 1-Iodo-4-ethylbenzene | 4-Ethylbiphenyl | 92 |

| 1-Bromo-4-ethylbenzene | 4-Ethylbiphenyl | 90 |

| 1-Chloro-4-ethylbenzene | 4-Ethylbiphenyl | 86 |

This table is generated based on data reported in the literature. mdpi.com

Perhaps the most significant application of this compound derivatives is in the synthesis of ligands for nickel-catalyzed ethylene (B1197577) polymerization. Specifically, α-diimine nickel(II) complexes bearing N-aryl groups substituted with two bulky benzhydryl moieties (derived from 2,6-dibenzhydryl-4-methylaniline) have been extensively studied. rsc.orgbeilstein-journals.org These catalysts, when activated by a co-catalyst like methylaluminoxane (B55162) (MAO) or ethylaluminum sesquichloride (EASC), exhibit remarkable activity, often reaching levels of 10⁶ to 10⁷ g of polyethylene (B3416737) per mole of Ni per hour. rsc.orgrsc.orgresearchgate.net The bulky ligand framework is credited with producing polymers with unique microstructures, including high molecular weights and varying degrees of branching. core.ac.uknih.gov

The steric properties of ligands derived from 2,6-dibenzhydryl-4-methylaniline exert profound control over the characteristics of the polyethylene produced. The bulky ortho-dibenzhydryl groups effectively suppress chain transfer reactions, which allows for the growth of very long polymer chains, resulting in ultra-high molecular weight polyethylene (UHMWPE). beilstein-journals.orgrsc.org Molecular weights (Mw) can range from several hundred thousand to over a million g/mol . mdpi.comcore.ac.uk

Simultaneously, these catalysts are capable of "chain-walking," a process where the nickel center isomerizes along the polymer backbone before adding the next monomer unit. nih.gov This leads to the formation of branches along the polyethylene chain. The density and type of these branches can be tuned by altering polymerization conditions and ligand structure. rsc.orgrsc.org The resulting polymers can range from moderately branched to hyperbranched materials, with branching densities reported as high as 186 branches per 1000 carbon atoms. rsc.org This control over molecular weight and branching allows for the synthesis of polyethylenes with tailored properties, from rigid materials to flexible thermoplastic elastomers. rsc.orgcore.ac.uk

Table 2: Ethylene Polymerization using Nickel Catalysts with 2,6-Dibenzhydryl-4-methylphenyl Imino Ligands This table presents a selection of representative data from different studies to illustrate the performance of these catalytic systems.

| Catalyst System | Co-catalyst | Temp (°C) | Activity (10⁶ g PE/mol Ni·h) | Mw (10⁵ g/mol ) | Branching (branches/1000 C) | Reference |

| α-diimine-NiBr₂ | MMAO | 30 | 21.0 | 16.0 | 186 | rsc.org |

| α-diimine-NiBr₂ | MAO | 100 | 6.0 | 16.0 (Mn) | - | mdpi.com |

| N,N'-diiminoacenaphthene-NiBr₂ | EASC | 30 | 17.45 | 6.68 | Hyperbranched | rsc.org |

| 9-arylimino-cycloheptapyridine-Ni | EASC | 30 | 8.12 | Low MW (e.g., 0.17) | - | researchgate.net |

| 2,3-bis(arylimino)butane-Ni | Et₂AlCl | 20 | 6.07 | 8.56 | 102 | beilstein-journals.org |

| α-diimine-NiBr₂ | MAO | 30 | 7.93 | 0.16 | Branched | researchgate.net |

This table is generated based on data from multiple sources as cited.

A significant advantage conferred by the bulky 2,6-dibenzhydryl-4-methylphenyl group is the exceptional thermal stability of the resulting nickel catalysts. mdpi.com Many traditional late-transition metal polymerization catalysts suffer from low thermal stability, limiting their use to low temperatures and hindering potential industrial applications which often operate between 70–110 °C. mdpi.com

Nickel complexes featuring these bulky ligands, however, can maintain high catalytic activity at elevated temperatures, in some cases up to 100 °C or even higher. mdpi.comnih.gov This enhanced robustness is attributed to the steric protection offered by the benzhydryl groups, which prevents decomposition pathways that are prevalent at higher temperatures. core.ac.uknii.ac.jp For example, certain α-diimine nickel complexes with these ligands are described as among the most active and thermally stable catalysts of their kind. mdpi.com The ability to operate effectively at higher temperatures is a crucial step toward the practical, large-scale production of specialty polyolefins. rsc.org

The use of copper and cobalt complexes as catalysts for oxidation reactions is a broad and well-researched field, with applications ranging from alcohol oxidation to alkane oxygenation. core.ac.uk The performance of these catalysts is often enhanced by N-donor ligands, with steric and electronic properties playing a key role in their efficacy. core.ac.uk For instance, copper complexes with various N-donor ligands are known to catalyze the aerobic oxidation of alcohols, often in the presence of a radical co-catalyst like TEMPO. nih.gov Similarly, cobalt complexes, including those with bulky pincer or Schiff base ligands, have been investigated for a range of catalytic transformations, including oxidation and hydrogenation.

However, a detailed review of the scientific literature did not yield specific examples of copper or cobalt complexes derived directly from this compound or its common 2,6-disubstituted analogue that are utilized for catalytic oxidation reactions. While these metals are frequently paired with other bulky N-aryl ligands for such purposes, the application of this specific ligand system in copper- or cobalt-catalyzed oxidation appears to be an area that has not been extensively reported.

Advanced Organic Synthesis and Materials Science Applications Non Biological

Utilization as a Chirality Inducer or Auxiliary in Asymmetric Synthesis

The sterically demanding benzhydryl group (diphenylmethyl) attached to the nitrogen atom of an aniline (B41778) derivative plays a crucial role in stereocontrol. In the form of N-benzhydryl imines, this moiety can effectively shield one face of the C=N double bond, directing the approach of a nucleophile to the opposite face. This principle is fundamental to its use as a chiral auxiliary or controller in various asymmetric synthetic transformations.

Detailed research findings have demonstrated the efficacy of the N-benzhydryl group in achieving high levels of enantioselectivity.

Asymmetric Cyanide Addition: In the asymmetric addition of hydrogen cyanide to imines (a Strecker-type reaction), N-benzhydryl imines have been shown to be effective substrates. thieme-connect.de The use of chiral catalysts, such as those derived from guanidine (B92328) or cyclohexanediamine, in conjunction with these imines, leads to the formation of α-aminonitriles with moderate to high enantiomeric excess (ee). thieme-connect.de The bulk of the benzhydryl group is critical for creating a differentiated steric environment around the imine carbon, allowing the chiral catalyst to effectively control the facial selectivity of the cyanide attack. thieme-connect.de

Copper-Catalyzed β-Borylation: The N-benzhydryl group has proven essential in the copper-catalyzed asymmetric β-borylation of α,β-unsaturated imines. rsc.org A significant challenge in reactions with α,β-unsaturated aldehydes is the competing 1,2-addition to the carbonyl group. By converting the aldehyde to an N-benzhydryl imine, the reaction is directed exclusively toward a 1,4-conjugate addition pathway. This strategic use of the bulky substituent prevents unwanted side reactions and allows for the synthesis of chiral γ-amino alcohols with excellent enantioselectivity (up to 97% ee) after reduction and oxidation steps. rsc.org

The table below summarizes key findings in asymmetric reactions involving N-benzhydryl imine derivatives.

| Reaction Type | Substrate | Catalyst/Reagent | Enantiomeric Excess (ee) | Ref. |

| Asymmetric Cyanide Addition | N-benzhydryl arylimines | Chiral Guanidine | 50–86% | thieme-connect.de |

| Asymmetric Cyanide Addition | N-benzhydryl arylimines | Chiral Cyclohexanediamine derivative | 77–97% | thieme-connect.de |

| Asymmetric β-Borylation | N-benzhydryl α,β-unsaturated aldimines | CuCl / (R)-DM-BINAP | up to 97% | rsc.org |

Building Block for Complex Polycyclic Systems and Heterocycles

Anilines are fundamental building blocks in the synthesis of a vast array of heterocyclic and polycyclic aromatic systems due to the reactivity of the aromatic ring and the nitrogen substituent. N-benzhydryl-4-methylaniline, possessing this core aniline structure, serves as a valuable starting material for constructing more complex molecular architectures. The aniline moiety can participate in various cyclization and annulation reactions to form fused ring systems.

While direct, named reactions exclusively utilizing this compound are specific to particular research contexts, the general reactivity patterns of N-substituted anilines are well-established and applicable.

Heterocycle Formation: The amine functionality can be acylated and subsequently cyclized to form nitrogen-containing heterocycles. For instance, intramolecular cyclization of N-aryl-4-amino-1-butenes, which can be derived from anilines, provides a route to pyridyl-substituted quinolines. researchgate.net

Diversity-Oriented Synthesis: The aniline core can be incorporated into substrates for diversity-oriented synthesis. For example, annulation reactions, such as [4+2] and [3+2] cycloadditions, utilize versatile building blocks to rapidly construct novel and structurally complex polycyclic frameworks. mdpi.com The substitution pattern on the aniline ring can influence the reaction pathway and stereochemical outcome. mdpi.com

Vanillin-Derived Heterocycles: Vanillin, a biosourced building block, demonstrates how aldehyde functionalities can be combined with aniline derivatives to create complex heterocycles like quinoxalines, imidazoles, and pyrimidines, showcasing the versatility of the aniline scaffold in multicomponent reactions. frontiersin.org

Integration into Supramolecular Architectures

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to create large, well-ordered structures. The distinct structural features of this compound make it a candidate for incorporation into such architectures.

Hydrogen Bonding: The secondary amine (N-H) group is a classic hydrogen bond donor. This allows the molecule to interact with other molecules containing hydrogen bond acceptor groups (e.g., carbonyls, nitriles, or heteroatoms in other rings), directing the assembly of molecules into specific one-, two-, or three-dimensional networks.

π-π Stacking: The multiple phenyl rings provide extensive π-systems that can participate in π-π stacking interactions with other aromatic molecules. These interactions are crucial for the stabilization of layered or columnar supramolecular structures.

While specific studies detailing the supramolecular chemistry of this compound itself are not broadly documented, the principles are derived from extensive research on related aromatic and N-substituted compounds used in crystal engineering and materials science. rsc.orgresearchgate.net

Precursor for Advanced Organic Materials (e.g., N-heterocyclic carbenes)

One of the most significant applications of bulky aniline derivatives in modern chemistry is as precursors for N-heterocyclic carbenes (NHCs). beilstein-journals.org NHCs are a class of stable carbenes that have become indispensable as ligands in organometallic chemistry and as organocatalysts. beilstein-journals.orgscripps.edu The stability and reactivity of NHC-metal complexes are highly dependent on the steric and electronic properties of the N-substituents, making bulky anilines like 2,6-dibenzhydryl-4-methylaniline (B1474207) (a close derivative of the subject compound) extremely valuable. rsc.org

The bulky benzhydryl groups provide exceptional steric shielding around the metal center in an NHC complex. This shielding enhances the stability of the complex and can promote high catalytic activity and selectivity in reactions such as olefin metathesis and cross-coupling. nih.govresearchgate.net

The synthesis of an NHC from a bulky aniline precursor generally follows a well-established multi-step route.

| Step | Description | Reactants | Product | Ref. |

| 1. Diamine Formation | The bulky aniline is condensed with glyoxal (B1671930) to form a diimine. | 2,6-dibenzhydryl-4-methylaniline, Glyoxal | N,N'-bis(2,6-dibenzhydryl-4-methylphenyl)ethanediimine | rsc.orgresearchgate.net |

| 2. Imidazolium (B1220033) Salt Formation | The diimine is cyclized in the presence of an acid and a one-carbon source (like paraformaldehyde or an orthoformate) to form the imidazolium salt, which is the direct NHC precursor. | Diimine, Paraformaldehyde, Acid (e.g., HCl) | 1,3-bis(2,6-dibenzhydryl-4-methylphenyl)imidazolium chloride | researchgate.netresearchgate.net |

| 3. Deprotonation | The imidazolium salt is deprotonated with a strong base to generate the free N-heterocyclic carbene. | Imidazolium salt, Strong Base (e.g., KHMDS) | Free N-heterocyclic carbene | researchgate.net |

This synthetic pathway allows for the creation of NHC ligands with immense steric bulk, which has been a key factor in the development of second and third-generation catalysts for a wide range of chemical transformations. rsc.orge-bookshelf.de

Future Research Directions and Perspectives

Development of Novel Synthetic Pathways to N-benzhydryl-4-methylaniline and its Derivatives

While established methods for the synthesis of N-alkylanilines exist, the development of more efficient, atom-economical, and environmentally benign pathways to this compound remains a significant goal. Future research could focus on:

Catalytic C-N Cross-Coupling Reactions: Investigating novel catalytic systems, potentially based on earth-abundant metals, for the direct coupling of benzhydryl halides or alcohols with 4-methylaniline. This would offer a more direct and potentially milder alternative to traditional multi-step syntheses.

Reductive Amination Strategies: Optimizing one-pot reductive amination procedures starting from benzophenone (B1666685) and 4-methylaniline. Research into novel reducing agents and catalysts could enhance yields and selectivities.

Photocatalytic Methods: Exploring the use of visible-light photocatalysis to forge the C-N bond, offering a green and sustainable synthetic route. acs.org Synergistic single electron transfer (SET) and hydrogen atom transfer (HAT) catalysis could provide regioselective Csp³–H arylation of related benzylamines, a strategy that could be adapted for benzhydryl systems. acs.org

Flow Chemistry Approaches: Implementing continuous flow technologies for the synthesis of this compound to improve reaction control, safety, and scalability.

The synthesis of derivatives with varied substitution patterns on both the benzhydryl and 4-methylaniline moieties will also be crucial for fine-tuning their properties for specific applications.

Exploration of New Catalytic Applications with Fine-Tuned Ligand Systems

The steric bulk imparted by the benzhydryl group makes this compound and its derivatives promising candidates for ligands in catalysis. Future research should venture into:

Asymmetric Catalysis: Designing chiral derivatives of this compound for use as ligands in enantioselective transformations. The development of asymmetric methods for synthesizing chiral diarylmethylamines is a challenging but important goal. acs.org

Cross-Coupling Reactions: Employing these bulky amine ligands in challenging cross-coupling reactions where steric hindrance can promote reductive elimination and prevent catalyst deactivation.

Polymerization Catalysis: Investigating the utility of metal complexes bearing these ligands as catalysts for olefin polymerization, potentially influencing the polymer's tacticity and molecular weight distribution. The steric and electronic properties of amine ligands have been shown to significantly impact the reactivity of ruthenium-based initiators for ring-opening metathesis polymerization (ROMP). scienceopen.com

Small Molecule Activation: Exploring the potential of metal complexes with these ligands to activate small molecules like CO₂, H₂, and N₂ for subsequent chemical transformations.

The systematic modification of the ligand framework will be key to optimizing catalyst performance in these new applications.

Deeper Theoretical Understanding of Steric and Electronic Effects in Reactivity

To guide the rational design of new catalysts and synthetic routes, a deeper theoretical understanding of the interplay between steric and electronic effects in the reactivity of this compound is essential. Future research in this area should involve:

Computational Modeling: Utilizing density functional theory (DFT) and other computational methods to model reaction mechanisms involving this compound as a reactant, ligand, or catalyst. This can provide insights into transition state geometries, activation energies, and reaction pathways.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to correlate the structural features of this compound derivatives with their observed reactivity or catalytic activity.

Spectroscopic and Crystallographic Analysis: Conducting detailed spectroscopic (NMR, IR, UV-Vis) and single-crystal X-ray diffraction studies on a wider range of derivatives and their metal complexes to experimentally probe their structural and electronic properties. The elucidation of crystal structures is crucial for understanding how steric requirements influence the final arrangement of molecules. nih.gov

These theoretical and experimental investigations will provide a predictive framework for the future development of this class of compounds. The steric hindrance in N-methylaniline has been shown to dramatically reduce reaction rates in nucleophilic aromatic substitution (SNAr) reactions compared to aniline (B41778), highlighting the significant impact of steric bulk. rsc.org

Integration into Emerging Fields of Organic Chemistry and Materials Science

The unique structural and electronic properties of this compound suggest its potential for integration into various cutting-edge areas of research:

Organic Electronics: Synthesizing and evaluating derivatives as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The bulky benzhydryl group could be leveraged to control intermolecular packing and influence charge transport properties.

Supramolecular Chemistry: Utilizing the shape and electronic characteristics of this compound to design novel host-guest systems, molecular sensors, or self-assembling materials.

Medicinal Chemistry: While outside the direct scope of this chemical-focused review, the benzhydryl amine scaffold is a privileged structure in medicinal chemistry. acs.org Future work could explore the synthesis of derivatives for biological screening, leveraging the synthetic and catalytic advancements discussed.

Functional Polymers: Incorporating this compound moieties into polymer backbones or as side chains to create materials with tailored thermal, optical, or electronic properties.

By exploring these new frontiers, the scientific community can continue to expand the utility and understanding of this compound and its derivatives.

Q & A

Q. What are the established synthetic protocols for N-benzhydryl-4-methylaniline, and how can reaction parameters be optimized for yield improvement?

Methodological Answer: this compound can be synthesized via Pd-catalyzed cross-coupling reactions, leveraging protocols analogous to those used for structurally related aniline derivatives. For example, palladium nanoparticles facilitate C–H activation in aromatic systems under mild conditions (e.g., 80–100°C, inert atmosphere) . Optimization involves:

- Catalyst loading : 2–5 mol% Pd for cost efficiency and minimal metal residue.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Substrate ratios : A 1:1.2 molar ratio of benzhydryl chloride to 4-methylaniline minimizes side products.

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity.

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm molecular structure by comparing experimental shifts with predicted values (e.g., benzhydryl protons at δ 5.3–5.5 ppm, aromatic protons at δ 6.8–7.2 ppm).

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) quantify purity by retention time alignment with standards .

- X-ray Crystallography : Single-crystal diffraction resolves stereochemical ambiguities. For example, dihedral angles between aromatic rings (e.g., 75–85°) validate steric effects .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the electronic properties of this compound, and how do these inform reactivity predictions?

Methodological Answer:

- Density Functional Theory (DFT) : The Colle-Salvetti correlation-energy formula (adapted for local kinetic-energy density) calculates electronic structures. Steps include:

- Molecular Dynamics (MD) : Simulates solvent interactions (e.g., toluene vs. DMSO) to predict solubility and aggregation tendencies.

Q. How can researchers address discrepancies in metabolic transformation data between experimental models (e.g., species-specific microsomal studies)?

Methodological Answer:

- Cross-Validation : Combine TLC (Rf values) and HPLC (retention times) to confirm metabolite identity, as demonstrated in N-benzyl-4-methylaniline metabolism studies using hamster and rabbit hepatic microsomes .

- Enzyme Kinetics : Compare cytochrome P450 isoform activities (e.g., CYP2C9 vs. CYP3A4) across species using Michaelis-Menten parameters (, ).

- Contradiction Frameworks : Apply iterative data triangulation (qualitative/quantitative) to resolve outliers, as outlined in social science research methodologies .

Q. What advanced spectroscopic or crystallographic methods resolve stereochemical ambiguities in this compound derivatives?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Resolve absolute configuration using programs like SHELXTL. For example, N-[4-(dimethylamino)benzylidene]-4-methylaniline derivatives show non-planar geometries due to steric hindrance .

- Solid-State NMR : N CP/MAS NMR distinguishes tautomeric forms (e.g., enamine vs. imine) via chemical shift anisotropy.

- Time-Resolved Spectroscopy : UV-Vis transient absorption tracks photodegradation pathways (e.g., λmax shifts at 300–400 nm).

Data Contradiction and Validation Strategies

Example Workflow for Conflicting Results:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.